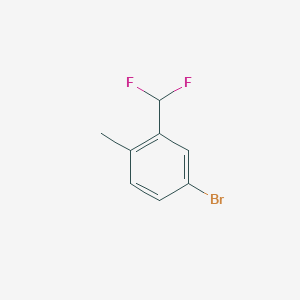
4-Brom-2-(Difluormethyl)-1-methylbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-1-methylbenzene is a chemical compound with the molecular formula C8H7BrF2. It is a colorless liquid with a boiling point of 198-200°C and a melting point of -2°C. This compound is widely used in various fields, including medical, environmental, and industrial research.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-1-methylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals due to its unique chemical properties.
Environmental Research: It is employed in studies related to environmental chemistry and the development of environmentally friendly materials.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-(difluoromethyl)-1-methylbenzene involves several steps. One common method is the late-stage difluoromethylation process, which has seen significant advancements in recent years . This process typically involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The difluoromethylation of C (sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Industrial production methods often utilize metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic modes .
Analyse Chemischer Reaktionen
4-Bromo-2-(difluoromethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cross-Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methylbenzene involves its ability to participate in various chemical reactions due to the presence of the bromine and difluoromethyl groups. These functional groups allow the compound to undergo electrophilic aromatic substitution, cross-coupling reactions, and other transformations . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(difluoromethyl)-1-methylbenzene can be compared with other similar compounds, such as:
4-Bromo-2-fluorotoluene: This compound has a similar structure but with a single fluorine atom instead of a difluoromethyl group.
4-Bromo-2-chlorotoluene: This compound has a chlorine atom instead of the difluoromethyl group.
4-Bromo-2-(trifluoromethyl)toluene: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of 4-Bromo-2-(difluoromethyl)-1-methylbenzene lies in its difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogues .
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHODKIODYMCSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
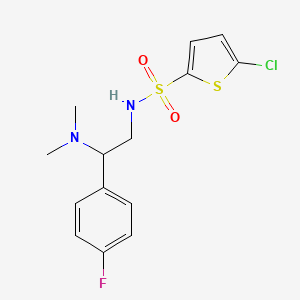

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)
![2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid](/img/structure/B2387649.png)
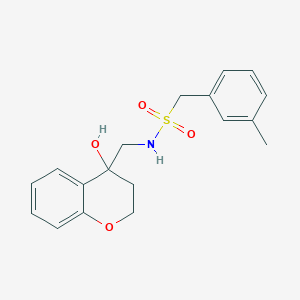
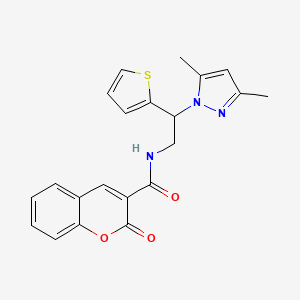
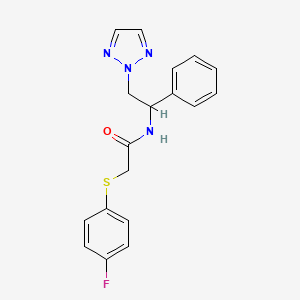
![5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387656.png)
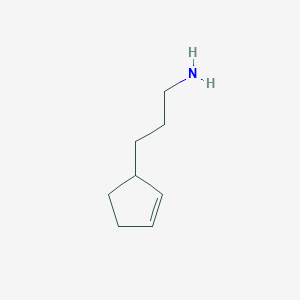
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2387660.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)
![N-[(5-bromothien-2-yl)methyl]-N-ethylamine](/img/structure/B2387664.png)
